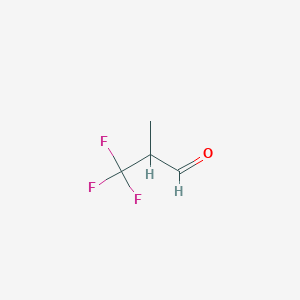

2-(Trifluoromethyl)propionaldehyde

Description

Significance of Organofluorine Compounds in Contemporary Chemical Research

Organofluorine compounds have garnered immense interest in contemporary chemical research, primarily due to the profound and often beneficial effects that fluorine substitution can have on the physicochemical and biological properties of a molecule. The introduction of fluorine can dramatically alter a compound's metabolic stability, lipophilicity, binding affinity, and bioavailability.

One of the most significant impacts of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making it resistant to cleavage by metabolic enzymes. This increased stability can prolong the in vivo lifetime of a drug molecule, leading to improved pharmacokinetic profiles. Furthermore, replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation can block this pathway, thereby increasing the compound's efficacy.

Fluorine's high electronegativity and relatively small size also allow it to modulate the electronic properties of a molecule without significant steric alteration. The introduction of fluorine can influence the acidity or basicity of nearby functional groups, which can be crucial for optimizing interactions with biological targets. For instance, the strategic placement of fluorine atoms can enhance the binding affinity of a drug candidate to its target enzyme or receptor.

The impact of organofluorine compounds is particularly evident in the pharmaceutical and agrochemical industries. A significant percentage of commercial drugs and crop protection agents contain fluorine. Notable examples of fluorinated pharmaceuticals include the antidepressant fluoxetine (Prozac) and the anti-inflammatory drug celecoxib (Celebrex).

| Property Influenced by Fluorination | Effect |

| Metabolic Stability | Increased due to the strength of the C-F bond. |

| Lipophilicity | Generally increased, which can improve membrane permeability. |

| Binding Affinity | Can be enhanced through favorable electronic interactions. |

| Acidity/Basicity | pKa values of nearby functional groups can be modulated. |

The Inductive and Steric Influence of the Trifluoromethyl Group on Molecular Reactivity

The trifluoromethyl (-CF3) group is a powerful modulator of molecular properties due to its distinct inductive and steric characteristics. Its influence on reactivity is a key reason for its prevalence in the design of pharmaceuticals, agrochemicals, and functional materials.

Inductive Effect: The trifluoromethyl group is one of the most potent electron-withdrawing groups in organic chemistry. This is a consequence of the high electronegativity of the three fluorine atoms, which creates a strong dipole moment with the carbon atom. This powerful inductive effect (-I effect) significantly decreases the electron density of the surrounding molecular framework. For instance, the presence of a trifluoromethyl group can dramatically increase the acidity of carboxylic acids and alcohols. Conversely, it decreases the basicity of amines. This modulation of acidity and basicity can be critical for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. The strong electron-withdrawing nature of the -CF3 group also activates adjacent electrophilic sites, enhancing their reactivity towards nucleophiles.

Steric Influence: In terms of size, the trifluoromethyl group is significantly larger than a hydrogen atom but is often considered a bioisostere of a methyl group, albeit with different electronic properties. While it is bulkier than a methyl group, its van der Waals radius is comparable to that of an isopropyl group. This steric bulk can be strategically employed to influence the conformation of a molecule, which can in turn affect its ability to bind to a biological target. The steric hindrance provided by the -CF3 group can also shield adjacent functional groups from enzymatic degradation, contributing to increased metabolic stability.

| Property | Influence of the Trifluoromethyl Group |

| Inductive Effect | Strong electron-withdrawal, increasing acidity and decreasing basicity of nearby groups. |

| Steric Profile | Bulkier than a methyl group, comparable to an isopropyl group. |

| Reactivity | Activates adjacent electrophilic centers and can sterically hinder reactions at nearby sites. |

| Lipophilicity | Significantly increases the lipophilicity of a molecule. |

2-(Trifluoromethyl)propionaldehyde as a Versatile Building Block in Synthetic Methodologies

Aldehydes are fundamental building blocks in organic synthesis due to the reactivity of the carbonyl group, which allows for a wide array of transformations. This compound combines the synthetic versatility of an aldehyde with the unique properties imparted by the α-trifluoromethyl group, making it a valuable precursor for the synthesis of complex fluorinated molecules.

The electron-withdrawing nature of the trifluoromethyl group activates the carbonyl carbon of this compound, making it highly susceptible to nucleophilic attack. This enhanced reactivity facilitates a variety of important synthetic transformations, including:

Nucleophilic Additions: It readily undergoes addition reactions with a wide range of nucleophiles, such as Grignard reagents, organolithium compounds, and enolates, to afford trifluoromethyl-substituted secondary alcohols. These alcohols are themselves valuable intermediates for further synthetic manipulations.

Reductive Amination: Reaction with amines in the presence of a reducing agent provides access to trifluoromethylated amines, a structural motif frequently found in pharmaceuticals.

Wittig and Related Olefinations: this compound can be converted to trifluoromethyl-substituted alkenes through reactions like the Wittig olefination. These alkenes are versatile intermediates for the synthesis of more complex structures.

Asymmetric Synthesis: The prochiral nature of the aldehyde allows for the development of enantioselective transformations, leading to the synthesis of chiral trifluoromethylated building blocks. nih.gov The development of organocatalytic methods has enabled the enantioselective α-trifluoromethylation of aldehydes, highlighting the importance of chiral α-CF3 aldehydes as synthons. nih.gov These chiral building blocks are of high value in medicinal chemistry, where stereochemistry is often critical for biological activity.

The ability to introduce a trifluoromethyl group at a specific position with control over stereochemistry makes this compound and related α-trifluoromethyl aldehydes powerful tools for the synthesis of novel bioactive compounds.

Historical Context and Evolution of Fluoroaldehyde Synthesis and Applications

The field of organofluorine chemistry has a rich history, with the first synthesis of an organofluorine compound dating back to the 19th century. The development of methods for the synthesis of fluoroaldehydes has been an integral part of this evolution, driven by the increasing recognition of the value of these compounds as synthetic intermediates.

Early methods for the introduction of fluorine into organic molecules often relied on harsh reagents and lacked selectivity. The synthesis of the first organofluorine compound is credited to Alexander Borodin in 1862, who achieved a nucleophilic fluoride (B91410) exchange. The development of the Balz-Schiemann reaction in the early 20th century, which involves the thermal decomposition of diazonium tetrafluoroborates, provided a more general method for the synthesis of aryl fluorides.

The synthesis of fluoroaldehydes specifically has seen significant advancements over the years. Early approaches often involved multi-step sequences and the use of aggressive fluorinating agents. However, the development of modern fluorination chemistry has provided milder and more selective methods. For instance, the direct α-fluorination of aldehydes using electrophilic fluorinating reagents like N-fluorobenzenesulfonimide (NFSI) in the presence of organocatalysts has emerged as a powerful strategy for the enantioselective synthesis of α-fluoro aldehydes. nih.gov

The synthesis of trifluoromethylated aldehydes has also evolved significantly. Initially, these compounds were often prepared from trifluoromethylated starting materials. However, modern methods now allow for the direct introduction of the trifluoromethyl group. The development of nucleophilic trifluoromethylating reagents, such as the Ruppert-Prakash reagent (TMSCF3), and electrophilic trifluoromethylating reagents, like Togni's reagents, has revolutionized the synthesis of trifluoromethylated carbonyl compounds. beilstein-journals.orgorganic-chemistry.org Photoredox catalysis has also emerged as a powerful tool for the enantioselective α-trifluoromethylation of aldehydes. nih.gov

The historical progression of fluoroaldehyde synthesis reflects the broader trends in organofluorine chemistry, moving from harsh and non-selective methods to milder, more controlled, and increasingly stereoselective transformations. This evolution has been crucial in unlocking the full potential of fluoroaldehydes as versatile building blocks in modern organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

3,3,3-trifluoro-2-methylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O/c1-3(2-8)4(5,6)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLHMHPBDSYKXRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381967 | |

| Record name | 3,3,3-trifluoro-2-methylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58928-28-2 | |

| Record name | 3,3,3-trifluoro-2-methylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-3,3,3-trifluoropropanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidating the Reactivity and Mechanistic Pathways of 2 Trifluoromethyl Propionaldehyde Transformations

Electronic and Steric Influence of the Trifluoromethyl Group on Carbonyl Reactivity

The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov Its presence adjacent to a carbonyl group, as in 2-(trifluoromethyl)propionaldehyde, profoundly impacts the reactivity of the aldehyde. The primary mode of influence is through a strong inductive electron-withdrawing effect, which significantly increases the electrophilicity of the carbonyl carbon. nih.gov This heightened electrophilic character makes the aldehyde more susceptible to attack by nucleophiles. savemyexams.com

The electron-withdrawing nature of the -CF3 group destabilizes the carbonyl compound more than its hydrated form, the gem-diol. ic.ac.uk This is a key reason why compounds like hexafluoroacetone (B58046) exist almost entirely as their hydrate (B1144303) in the presence of water, a phenomenon known as the "trifluoromeric effect". ic.ac.uk Furthermore, the -CF3 group can also stabilize the hydrate through anomeric interactions, where lone pairs on the oxygen atoms of the diol interact with the antibonding orbital of the C-CF3 bond. ic.ac.uk

Sterically, the trifluoromethyl group is larger than a methyl group, which can introduce some steric hindrance around the carbonyl carbon. However, the electronic effects generally dominate the reactivity profile of α-trifluoromethyl aldehydes.

Nucleophilic Additions and Derivatives of the Aldehyde Moiety

The enhanced electrophilicity of the carbonyl carbon in this compound makes it readily undergo nucleophilic addition reactions. savemyexams.com

The reduction of the aldehyde group in α-trifluoromethyl aldehydes leads to the formation of β-amino-α-trifluoromethyl alcohols. nih.gov One common method involves the reduction of α-aminoalkyl trifluoromethyl ketones, which are often synthesized via the Dakin-West reaction using trifluoroacetic anhydride. nih.gov Another approach is the nucleophilic trifluoromethylation of α-amino aldehydes. nih.gov

The resulting trifluoromethyl-containing alcohols are valuable synthetic intermediates. For instance, they can be converted into various amides. nih.gov Additionally, the direct, catalytic dehydrative substitution of these alcohols presents a sustainable method for forming new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. researchgate.net

A notable transformation of α-fluoroaldehydes is their conversion to α-hydroxyacetals under alcoholic alkaline conditions. rsc.orgnih.govrmit.edu.vnrsc.orgresearchgate.net This reaction proceeds through a stereospecific C-F bond cleavage. rsc.orgnih.govrmit.edu.vnrsc.orgresearchgate.net

Aldehydes react with primary amines to form imines and with hydrazines to yield hydrazones. bham.ac.uk This reaction involves the nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by the elimination of a water molecule from the intermediate hemiaminal. mdpi.com The formation of imines and hydrazones is typically a reversible process and can be catalyzed by acids or bases. bham.ac.ukresearchgate.net

Trifluoroacetaldehyde (B10831) hydrazones are considered valuable building blocks in synthetic chemistry as they can act as equivalents of fluorine-containing azomethine imines. nih.gov These hydrazones can be further reacted to produce various trifluoromethyl-containing heterocyclic compounds. nih.gov For example, trifluoromethylated hydrazonoyl halides, derived from trifluoroacetaldehyde hydrazones, are precursors to trifluoroacetonitrile (B1584977) imines which can undergo cycloaddition reactions. nih.gov

The reactivity of aldehyde N,N-disubstituted hydrazones can be altered in the presence of a trifluoromethyl group. For instance, electrophilic trifluoromethylation of these hydrazones occurs at the azomethine carbon, offering an alternative to the nucleophilic trifluoromethylation of the parent aldehyde. rsc.org

Oxidation and Reduction Pathways of the Aldehyde Functional Group

The aldehyde functional group in this compound can be both oxidized and reduced. The reduction to an alcohol is a common transformation, as discussed in section 3.2.1.

Oxidation of aldehydes typically yields carboxylic acids. While specific studies on the oxidation of this compound are not detailed in the provided results, general methods for aldehyde oxidation would be applicable.

It's important to note that the presence of the trifluoromethyl group can influence the reaction conditions required for these transformations. For example, some reductions of nitroarenes containing a trifluoromethyl group have been shown to proceed efficiently under specific catalytic systems. msu.edu

Carbon-Fluorine Bond Activation and Cleavage Mechanisms in Fluoroaldehydes

The activation of the carbon-fluorine (C-F) bond is a challenging yet significant area of research in organic chemistry, as the C-F bond is exceptionally strong. rsc.orgbaranlab.org

A key reaction involving C-F bond cleavage in α-fluoroaldehydes is their conversion to α-hydroxyacetals. rsc.orgnih.govrmit.edu.vnrsc.orgresearchgate.net This transformation occurs under alcoholic alkaline conditions and proceeds in a stereospecific manner, meaning the stereochemistry of the starting material is preserved in the product. rsc.orgnih.govrmit.edu.vnrsc.orgresearchgate.net

The proposed mechanism for this reaction involves the following steps:

The α-fluoroaldehyde exists in equilibrium with a hemiacetal in an alcohol solvent. nih.govrsc.orgresearchgate.net

Upon treatment with a base like sodium methoxide, an epoxide is formed through an intramolecular SN2 displacement, which involves the stereospecific cleavage of the C-F bond. nih.govrsc.orgresearchgate.net

The epoxide can then undergo ring-opening by the alkoxide to afford the α-hydroxyacetal. nih.govrsc.orgresearchgate.net

This reaction highlights a unique reactivity pattern of α-fluoroaldehydes, where the C-F bond, typically considered inert, is selectively cleaved under specific conditions.

Defluorinative Functionalization Strategies

The transformation of trifluoromethyl groups into other valuable functional motifs is a significant area of research, driven by the need to address potential regulatory concerns and to expand the synthetic utility of organofluorine compounds. nih.govchemrxiv.org Defluorinative functionalization presents a direct approach to modify the robust trifluoromethyl group. nih.govchemrxiv.org

A key strategy for the defluorinative functionalization of C(sp³)–F bonds, such as those in the trifluoromethyl group, involves the generation of a difluoromethyl anion. nih.govchemrxiv.org This highly reactive intermediate can then be trapped by various electrophiles to introduce new functional groups. nih.gov One method to achieve this transformation is through a two-electron reduction of the trifluoromethyl compound. nih.gov For instance, the hydrodefluorination of benzotrifluoride (B45747) has been demonstrated using a potassium analog (KNp) in the presence of an electrophile like methanol (B129727) at low temperatures. nih.gov

Flow microreactor systems have emerged as a powerful tool to manage the reactivity of difluoromethyl anions, enabling a broader scope of defluorinative functionalization reactions with improved selectivity and functional group tolerance. nih.gov This technology allows for the precise control of reaction conditions, which is crucial when dealing with highly reactive species. nih.gov

Recent studies have also demonstrated the use of a strong phosphazene base, 1-tert-butyl-2,2,4,4,4-pentakis(dimethylamino)-2λ⁵,4λ⁵-catenadi(phosphazene) (t-Bu-P2), to catalyze the defluorinative functionalization of (2,2,2-trifluoroethyl)arenes. nih.gov The reaction proceeds through the elimination of hydrogen fluoride (B91410) to form a gem-difluorostyrene intermediate, followed by nucleophilic addition of an alkanenitrile and subsequent elimination of a fluoride anion to yield monofluoroalkene products. nih.gov This catalytic system is compatible with a variety of functional groups. nih.gov

Table 1: Examples of Defluorinative Functionalization Reactions

| Starting Material | Reagent/Catalyst | Product Type | Ref |

| Benzotrifluoride | KNp, Methanol | Hydrodefluorinated arene | nih.gov |

| (2,2,2-Trifluoroethyl)arenes | t-Bu-P2, Alkanenitrile | Monofluoroalkene | nih.gov |

| Aryl bearing fluorine atoms | KNp, Electrophiles (in flow) | Diverse functionalized difluoromethyl arenes | nih.gov |

Organocatalytic Mechanisms: Enamine and Iminium Catalysis

Organocatalysis provides a powerful platform for the enantioselective transformation of aldehydes, including those bearing trifluoromethyl groups. nih.govnih.gov Two key catalytic modes, enamine and iminium catalysis, are central to these transformations. nih.gov

Enamine Catalysis: In enamine catalysis, a chiral secondary amine catalyst condenses with an aldehyde to form a nucleophilic enamine intermediate. nih.gov This enamine can then react with electrophiles. A notable application is the α-trifluoromethylation of aldehydes, which has been achieved through the merger of enamine catalysis and photoredox catalysis. nih.gov In this process, a photoredox catalyst generates a trifluoromethyl radical, which then adds to the enamine. nih.gov The resulting α-amino radical is then converted to the α-trifluoromethyl aldehyde product. nih.gov The use of specific imidazolidinone catalysts can afford high enantioselectivity in this transformation. nih.gov

Iminium Catalysis: Iminium catalysis involves the reaction of a chiral amine with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. nih.gov This process lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl compound, enhancing its electrophilicity and making it more susceptible to attack by nucleophiles. nih.gov This strategy has been widely employed in various asymmetric reactions. nih.govacs.org For instance, chiral imidazolidinone catalysts have been successfully used in iminium-catalyzed Diels-Alder reactions of enals, providing good enantioselectivity. acs.org The strength and nature of the acid cocatalyst, such as trifluoroacetic acid (TFA) or perchloric acid (HClO₄), can significantly influence the reactivity of the iminium catalyst. acs.org

The combination of iminium catalysis with other catalytic cycles has led to the development of novel and efficient transformations. For example, the merger of photoredox catalysis and iminium catalysis has enabled the enantioselective α-trifluoromethylation of aldehydes. nih.gov In a proposed mechanism, a chiral secondary amine and trifluoromethyl iodide are used in conjunction with a photoredox catalyst, leading to the formation of α-trifluoromethylated products with high enantioselectivity. nih.gov

Table 2: Key Features of Enamine and Iminium Catalysis

| Catalysis Type | Key Intermediate | Activation Mode | Typical Substrate | Example Reaction | Ref |

| Enamine Catalysis | Enamine | Raises HOMO, increases nucleophilicity | Aldehydes, Ketones | α-Trifluoromethylation of aldehydes | nih.gov |

| Iminium Catalysis | Iminium ion | Lowers LUMO, increases electrophilicity | α,β-Unsaturated Aldehydes/Ketones | Diels-Alder reaction | nih.govacs.org |

Radical Reactions and Atmospheric Degradation Pathways of Fluoroalkene Precursors to Fluoroaldehydes

The formation of fluoroaldehydes, such as this compound, can occur through radical reactions involving fluoroalkene precursors. rsc.org The photolysis of hexafluoroacetone is a common method to generate trifluoromethyl radicals (•CF₃). rsc.org These radicals can then react with various molecules, including fluoroaldehydes themselves. rsc.org

Studies on the reactions of trifluoromethyl radicals with fluoroaldehydes like trifluoroacetaldehyde (HCOCF₃), pentafluoropropionaldehyde (B1581517) (HCOC₂F₅), and heptafluorobutyraldehyde (B1329308) (HCOC₃F₇) have provided insights into the kinetics of hydrogen atom abstraction. rsc.org The rate of hydrogen abstraction from these fluoroaldehydes by trifluoromethyl radicals at a given temperature is found to be independent of the size of the fluoroalkyl group. rsc.org

The direct photolysis of these fluoroaldehydes can be complicated by intramolecular elimination reactions. rsc.org

Polyfluoroarenes, which can be precursors or related structures to fluoroalkene precursors, have a rich radical chemistry that has been further explored with the advent of photocatalysis. rsc.org These compounds can undergo transformations involving C-F bond activation and can also act as activating groups or hydrogen atom transfer agents. rsc.org

Table 3: Arrhenius Parameters for the Reaction of Trifluoromethyl Radicals with Fluoroaldehydes

| Reaction | A / (cm³ mol⁻¹ s⁻¹) | E / (kcal mol⁻¹) | Ref |

| •CF₃ + HCOCF₃ → CF₃H + •COCF₃ | 10¹¹.²³ | 6.8 | rsc.org |

| •CF₃ + HCOC₂F₅ → CF₃H + •COC₂F₅ | 10¹¹.²¹ | 6.8 | rsc.org |

| •CF₃ + HCOC₃F₇ → CF₃H + •COC₃F₇ | 10¹¹.²⁰ | 6.8 | rsc.org |

Advanced Applications of 2 Trifluoromethyl Propionaldehyde in Complex Molecule Synthesis

Construction of Fluorinated Heterocycles

The aldehyde functionality of 2-(trifluoromethyl)propionaldehyde serves as a versatile handle for constructing various fluorinated heterocyclic systems, which are prevalent in many biologically active compounds.

Synthesis of Fluorinated Pyrrolidines and Related Systems

Trifluoromethylated pyrrolidines are significant structural motifs in medicinal chemistry. nih.govnih.gov The synthesis of these compounds can be achieved through various strategies involving this compound derivatives. One common approach is the [3+2] cycloaddition reaction between an azomethine ylide and a trifluoromethyl-containing alkene derived from the aldehyde. researchgate.netresearchgate.net This method allows for the stereoselective construction of highly substituted pyrrolidines. researchgate.net

For instance, organocatalytic asymmetric Michael addition of 1,1,1-trifluoromethylketones (derived from this compound) to nitroolefins, followed by a diastereoselective reductive cyclization, provides an efficient route to trisubstituted 2-trifluoromethyl pyrrolidines. nih.gov This formal [3+2]-annulation strategy yields products with three contiguous stereocenters in high yield and excellent stereoselectivity. nih.gov Another approach involves the cyclization of N-tosyl-α-(trifluoromethyl)homoallylamine derivatives, which can be prepared from trifluoroacetaldehyde (B10831), a related compound. researchgate.net This method can yield both cis- and trans-2-phenyl-N-tosyl-5-(trifluoromethyl)pyrrolidines depending on the reaction conditions. researchgate.net

Furthermore, decarboxylative [3+2] cycloaddition reactions using 3,3,3-trifluoroalanine, which can be conceptually linked to this compound, provide access to 2-trifluoromethylated 3-pyrrolines and pyrrolidines. dntb.gov.ua These methods highlight the versatility of trifluoromethylated building blocks in constructing complex heterocyclic scaffolds.

| Reaction Type | Reactants | Product | Key Features |

| Asymmetric Michael Addition/Reductive Cyclization | 1,1,1-Trifluoromethylketones, Nitroolefins | Trisubstituted 2-trifluoromethyl pyrrolidines | High yield, excellent diastereo- and enantioselectivity, forms three contiguous stereocenters. nih.gov |

| Cyclization of Homoallylamine Derivatives | N-Tosyl-α-(trifluoromethyl)homoallylamines | cis- and trans-2-Phenyl-N-tosyl-5-(trifluoromethyl)pyrrolidines | Stereoselectivity is dependent on reaction conditions. researchgate.net |

| Decarboxylative [3+2] Cycloaddition | 3,3,3-Trifluoroalanine | 2-Trifluoromethylated 3-pyrrolines and pyrrolidines | Utilizes a readily available fluorinated amino acid. dntb.gov.ua |

Access to Trifluoromethyl-Containing Naphthyridines and Other Fused Ring Systems

The Friedländer annulation, a classic reaction for quinoline (B57606) synthesis, can be adapted to produce trifluoromethyl-containing fused ring systems like naphthyridines. wikipedia.orgnih.govorganic-chemistry.org This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone. wikipedia.orgorganic-chemistry.org By employing a trifluoromethylated ketone derived from this compound, this method can be extended to synthesize trifluoromethyl-substituted quinolines and related fused heterocycles. The reaction can be catalyzed by various acids, including trifluoroacetic acid, or conducted under visible-light-driven radical conditions. wikipedia.orgnih.gov

The development of efficient synthetic routes to trifluoromethylpyridines is also crucial, as these are key structural motifs in many agrochemicals and pharmaceuticals. nih.gov While direct trifluoromethylation of pyridine (B92270) rings is one approach, building the ring from a trifluoromethyl-containing precursor is a common and effective strategy. nih.gov

Synthesis of Fluoro-Amino Acids and Peptidomimetics

Fluorinated amino acids are invaluable tools in drug discovery and chemical biology, offering enhanced metabolic stability and unique conformational properties to peptides. acs.orgacs.org this compound and its derivatives are key precursors for the synthesis of α-trifluoromethyl α-amino acids. rsc.org

One established method involves the asymmetric C-C bond formation between an electrophilic CF3-ketimine, derived from a trifluoromethyl ketone, and a carbon-based nucleophile. rsc.org For example, the Ir-catalyzed asymmetric allylation of α-trifluoromethyl aldimine esters, followed by kinetic resolution, provides facile access to enantioenriched quaternary α-trifluoromethyl α-amino acids. rsc.org These derivatives can be further transformed into valuable chiral amino-alcohols and aziridines. rsc.org

The incorporation of these unnatural amino acids into peptides can lead to peptidomimetics with improved proteolytic stability and lipophilicity. acs.orgnih.gov The synthesis of these fluorinated amino acids can be achieved through various methods, including the use of chiral auxiliaries, asymmetric catalysis, and biocatalytic approaches. nih.govpsu.edu

| Synthetic Approach | Precursor derived from this compound | Product | Key Features |

| Asymmetric Allylation | α-Trifluoromethyl aldimine ester | Quaternary α-trifluoromethyl α-amino acids | Iridium-catalyzed, followed by kinetic resolution. rsc.org |

| Biocatalytic N-H Bond Insertion | Benzyl (B1604629) 2-diazotrifluoropropanoate | Chiral α-trifluoromethyl amino esters | High yield and enantioselectivity. acs.orgnih.gov |

| From 5-Fluoro-4-trifluoromethyl-1,3-oxazole | 5-Fluoro-4-trifluoromethyl-1,3-oxazole | α-Trifluoromethyl substituted aromatic and heteroaromatic amino acids | 1,3-shift of a benzyl group is a key step. nih.gov |

Precursors for Novel Fluorinated Materials and Polymers

The unique properties of the trifluoromethyl group, such as its high electronegativity and steric demand, make it an attractive component for advanced materials and polymers. nih.gov Fluoropolymers, in general, exhibit exceptional thermal stability, chemical resistance, and low surface energy. researchgate.net

While the direct polymerization of this compound is not a primary application, its derivatives can serve as monomers or precursors for fluorinated polymers. For instance, trifluoromethyl-substituted heterocycles, synthesized using methods described earlier, can be incorporated into polymer backbones to impart specific properties. The introduction of trifluoromethyl groups can enhance the thermal stability and modify the electronic properties of the resulting polymers. nih.gov

The development of new synthetic strategies for partially fluorinated heterocycles is an active area of research, with the goal of creating precursors for trifluoromethyl-substituted polymers with tailored properties. nih.gov

Key Intermediates in Pharmaceutical and Agrochemical Synthesis

The trifluoromethyl group is a common feature in a significant number of modern pharmaceuticals and agrochemicals. nih.govjelsciences.com this compound serves as a crucial intermediate in the synthesis of these complex and valuable molecules.

Development of Fluorinated Analogs of Bioactive Agents (e.g., Anti-HIV, Renin Inhibitors)

The introduction of a trifluoromethyl group can dramatically improve the efficacy and pharmacokinetic profile of a drug candidate. jelsciences.com This strategy has been successfully applied in the development of various therapeutic agents.

For example, fluorinated nucleoside analogs have shown potent anti-HIV activity. nih.gov The synthesis of these compounds often involves the coupling of a fluorinated sugar moiety with a nucleobase. While not directly using this compound, the principles of incorporating fluorine into key positions are similar.

In the area of renin inhibitors, which are used to treat hypertension, fluorinated compounds have demonstrated high potency and selectivity. nih.gov The synthesis of these inhibitors often involves the incorporation of fluorinated building blocks that can be derived from precursors like this compound. For instance, difluoroketone and difluorocarbinol groups at the P1-P1' position of renin inhibitors have been shown to be effective. nih.gov The strategic placement of fluorine can influence the selectivity of the inhibitor for renin over other proteases like cathepsin D. nih.gov

The synthesis of α-trifluoromethyl α-amino acids, as discussed previously, is also highly relevant in this context, as these can be incorporated into peptide-based drugs to create more stable and effective therapeutic agents. rsc.orgnih.gov

Synthesis of Fluorinated Analogs of Non-Steroidal Anti-Inflammatory Agents

One can envision a synthetic route where this compound serves as a key building block. For example, a Wittig or Horner-Wadsworth-Emmons reaction with an appropriate phosphonium (B103445) ylide or phosphonate (B1237965) ester derived from the aryl acetic acid core of an NSAID could install the trifluoromethylated side chain. Subsequent transformations, such as reduction and functional group manipulations, would lead to the final fluorinated NSAID analog.

A hypothetical reaction scheme for the synthesis of a fluorinated ibuprofen (B1674241) analog is presented below:

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| (4-isobutylphenyl)methan-yltriphenylphosphonium bromide | This compound | (E/Z)-1-(4-isobutylphenyl)-3-(trifluoromethyl)but-1-ene | Wittig Reaction |

Subsequent hydrogenation of the double bond would yield the trifluoromethylated analog of ibuprofen. The development of such synthetic strategies could lead to novel NSAIDs with improved therapeutic indices.

Stereoselective Formation of Functionalized Fluorinated Alcohols and Ketones

The stereoselective synthesis of fluorinated alcohols and ketones is of paramount importance due to their prevalence in biologically active molecules. This compound is an ideal starting material for such transformations, given its electrophilic aldehyde carbon and the stereodirecting influence of the adjacent trifluoromethyl group.

Various stereoselective reactions can be employed to convert this compound into chiral fluorinated alcohols and ketones. These include nucleophilic additions with organometallic reagents, aldol (B89426) reactions, and enzymatic reductions. nih.govresearchgate.net

Data on Stereoselective Reactions:

| Reaction Type | Reagent/Catalyst | Product Type | Stereoselectivity (diastereomeric or enantiomeric excess) |

| Asymmetric Aldol Addition | Chiral Lewis Acid/Base | β-Hydroxy ketone | High d.r. and e.e. often observed |

| Nucleophilic Addition | Grignard or Organolithium reagents with chiral ligands | Secondary Alcohol | Moderate to high e.e. |

| Enzymatic Reduction | Ketoreductases (KREDs) | Secondary Alcohol | Often excellent e.e. |

For example, the asymmetric aldol addition of an enolate to this compound, catalyzed by a chiral Lewis acid, can provide access to β-hydroxy ketones with high diastereomeric and enantiomeric purity. These products can then be further elaborated into a variety of complex molecules.

Utilization in Domino and Cascade Reaction Sequences for Molecular Complexity

Domino and cascade reactions offer a powerful strategy for the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation. beilstein-journals.orgnumberanalytics.comnih.gov The reactivity of this compound makes it an excellent candidate for participation in such reaction sequences.

While specific examples detailing the use of this compound in domino or cascade reactions are not extensively documented in the literature, its potential is evident. For instance, a domino sequence could be initiated by the reaction of this compound with a nucleophile, generating an intermediate that can undergo subsequent intramolecular cyclization or reaction with another component in the reaction mixture. One could foresee its use in a domino Michael addition/cyclization sequence. In such a reaction, the aldehyde would first undergo a Michael addition to an α,β-unsaturated compound, and the resulting enolate intermediate would then undergo an intramolecular aldol condensation to form a cyclic product.

A hypothetical domino reaction is outlined below:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Methyl vinyl ketone | Proline | 2-methyl-4-oxo-6-(trifluoromethyl)cyclohexane-1-carbaldehyde |

Such strategies allow for the efficient synthesis of highly functionalized, trifluoromethyl-containing carbocycles and heterocycles, which are valuable scaffolds in drug discovery. nih.gov

Asymmetric Synthesis and Stereochemical Control in 2 Trifluoromethyl Propionaldehyde Chemistry

Enantioselective Fluorination Methodologies Utilizing Aldehyde Substrates

The direct enantioselective α-fluorination of aldehydes represents a powerful strategy for creating chiral α-fluoro aldehydes, which are valuable building blocks in medicinal chemistry. capes.gov.brnih.gov Organocatalysis, particularly through enamine catalysis, has emerged as a key technology in this field. capes.gov.brprinceton.edu

One of the first successful approaches utilized a chiral imidazolidinone catalyst to mediate the reaction between various aldehyde substrates and an electrophilic fluorine source, N-fluorobenzenesulfonimide (NFSI). capes.gov.brnih.govresearchgate.net This method is effective for a wide range of aldehydes and can be performed with catalyst loadings as low as 2.5 mol%. capes.gov.brprinceton.edu The reaction proceeds through the formation of a chiral enamine intermediate from the aldehyde and the organocatalyst. This enamine then attacks the fluorine source in a stereocontrolled manner, leading to the formation of the α-fluoro aldehyde with high enantioselectivity. nih.govnih.gov For instance, the fluorination of propanal using a specific imidazolidinone catalyst can yield (R)-2-fluoropropanal in high enantiomeric excess (ee).

In a conceptually different approach, the enantioselective α-trifluoromethylation of aldehydes has been achieved by merging enamine catalysis with photoredox catalysis. nih.govorganic-chemistry.org This dual catalytic system allows for the generation of a trifluoromethyl radical from a suitable precursor, such as trifluoromethyl iodide, which is then intercepted by a chiral enamine. nih.gov An iridium-based photoredox catalyst, upon excitation with visible light, facilitates the single-electron transfer process to generate the CF3 radical. nih.govorganic-chemistry.org This radical then adds to the enamine, which is formed from the aldehyde and a chiral imidazolidinone catalyst, to create an α-amino radical that ultimately leads to the desired α-trifluoromethyl aldehyde with excellent enantiocontrol. nih.gov This method has been successfully applied to various aldehydes, including octanal, demonstrating its synthetic utility. nih.gov

Table 1: Enantioselective α-Trifluoromethylation of Aldehydes via Dual Photoredox-Organocatalysis nih.gov

| Aldehyde Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Octanal | Ir(ppy)₂(dtb-bpy)⁺ / trans-tert-butyl-methyl imidazolidinone | 79 | 99 |

| 3-Phenylpropanal | Ir(ppy)₂(dtb-bpy)⁺ / trans-tert-butyl-methyl imidazolidinone | 85 | 97 |

Data sourced from studies on photoredox organocatalysis. nih.gov

Organocatalytic Asymmetric Transformations

Organocatalysis provides a powerful platform for a variety of asymmetric transformations involving trifluoromethylated aldehydes and their derivatives.

The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction. rsc.orgyoutube.com In the context of trifluoromethylated compounds, this reaction can be used to introduce the trifluoromethyl group into a molecule or to functionalize a trifluoromethyl-containing substrate. A notable application is the Michael addition of aldehydes to β-trifluoromethyl-α,β-unsaturated ketones, catalyzed by chiral squaramides. mdpi.com This reaction proceeds with high yields and excellent stereoselectivities. mdpi.com

Another powerful strategy involves the organocatalytic asymmetric Michael addition of aldehydes to maleimides. nih.gov While not directly involving 2-(trifluoromethyl)propionaldehyde as a starting material, the principles and catalysts developed are highly relevant. For example, thiourea-based catalysts derived from (R,R)-1,2-diphenylethylenediamine have been shown to be highly effective, achieving yields of ≥97% and 99% ee for the addition of isobutyraldehyde (B47883) to N-phenylmaleimide, even at catalyst loadings as low as 0.01 mol%. nih.gov The catalyst, particularly one substituted with 3,5-bis(trifluoromethyl) groups, demonstrates superior enantioselectivity and diastereoselectivity. nih.govmdpi.com This highlights a strategy where the trifluoromethyl groups on the catalyst play a key role in creating the chiral environment necessary for high stereocontrol.

The reaction of isobutyraldehyde with trans-β-nitrostyrene, catalyzed by an N-monothiourea catalyst derived from (R,R)-1,2-diphenylethylenediamine, also shows high enantiomeric excess (97–99% ee). mdpi.com These examples demonstrate the capability of organocatalysis to control the stereochemistry of Michael adducts, which are precursors to more complex chiral molecules. researchgate.netrsc.org

The Mukaiyama aldol (B89426) reaction, the addition of a silyl (B83357) enol ether to a carbonyl compound promoted by a Lewis acid, is a cornerstone of stereoselective synthesis. nih.govwikipedia.org The development of catalytic and asymmetric versions has greatly expanded its utility. wikipedia.org For aldehydes that are prone to self-condensation, like this compound, the use of a pre-formed silyl enol ether in a Mukaiyama reaction is particularly advantageous.

Research has shown that highly enantioselective and diastereoselective catalytic Mukaiyama aldol reactions of propionaldehyde (B47417) enolsilanes with various aldehydes can be achieved. acs.orgnih.gov By selecting the appropriate chiral catalyst, it is possible to control the reaction to produce either the syn- or anti-aldol adduct. acs.org For instance, imidodiphosphorimidate (IDPi) catalysts have proven effective in these transformations. acs.orgnih.gov While these studies primarily focus on non-fluorinated propionaldehyde, the principles are directly applicable to trifluoromethylated analogues. The electronic properties of the trifluoromethyl group in the silyl enol ether derived from this compound would significantly influence its reactivity and the stereochemical outcome of the aldol addition. A systematic investigation of BF3·OEt2 mediated Mukaiyama aldol reactions with chiral aldehydes has provided a model for predicting 1,2- and 1,3-asymmetric induction. acs.org

Domino reactions, where a single synthetic operation generates multiple chemical bonds, offer an efficient pathway to complex molecular architectures. A powerful example is the organocatalytic domino Michael/Mannich [3+2] cycloaddition to synthesize highly functionalized, trifluoromethyl-substituted pyrrolidines. rsc.orgnih.gov

This one-pot protocol involves the reaction of an α,β-unsaturated aldehyde with an amine and an imine bearing a trifluoromethyl group. A commercially available secondary amine, such as a diarylprolinol silyl ether, can catalyze the sequence, leading to pyrrolidine (B122466) derivatives with three contiguous stereocenters in high yields and with excellent stereoselectivities. rsc.orgnih.gov The reaction is scalable, providing a direct route to a class of compounds with potential medicinal applications. rsc.org Similarly, a squaramide-catalyzed domino Michael/aza-Henry [3+2] cycloaddition between a trifluoromethyl-substituted iminomalonate and nitroalkenes has been developed to produce functionalized pyrrolidines with high diastereo- and enantioselectivity. documentsdelivered.com

Table 2: Organocatalytic Domino Michael/Mannich [3+2] Cycloaddition for Trifluoromethyl-Pyrrolidines rsc.org

| Aldehyde | Imine | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Crotonaldehyde | N-Benzylidene-1,1,1-trifluoro-2-aminopropane | Diarylprolinol silyl ether | 85 | >95:5 | 98 |

Data represents typical results from studies on domino reactions for the synthesis of trifluoromethylated pyrrolidines. rsc.orgnih.gov

Diastereoselective Synthesis of Trifluoromethyl- and Fluoro-Substituted Stereocenters

The synthesis of molecules containing a stereogenic carbon center substituted with both a trifluoromethyl group and a fluorine atom presents a significant synthetic challenge. nih.govnih.gov A catalytic regio-, diastereo-, and enantioselective strategy has been developed for the preparation of homoallylic alcohols that bear such a stereocenter. nih.gov

This method involves the reaction of a polyfluoroallyl boronate with an aldehyde, catalyzed by an in situ-formed organozinc complex. nih.gov This approach allows for the diastereodivergent synthesis of tetrafluorinated compounds, meaning that by tuning the reaction conditions or reagents, different diastereomers can be selectively prepared. nih.govnih.gov This level of control is crucial for creating complex molecules like tetrafluoro-monosaccharides, which are analogues of antiviral drugs. nih.gov The unique reactivity and selectivity profiles observed in these reactions are likely influenced by the electronic and steric effects of the trifluoromethyl and fluoro substituents. nih.govnih.gov

Rational Design of Chiral Catalysts and Ligands for Enhanced Stereocontrol

The rational design of chiral catalysts and ligands is paramount for achieving high levels of stereocontrol in asymmetric synthesis. monash.edu This involves creating a well-defined chiral environment around the reacting molecules to favor the formation of one stereoisomer over others.

In the context of reactions involving trifluoromethylated compounds, the design of the catalyst can be tailored to accommodate the specific steric and electronic properties of the CF3 group. For instance, in the organocatalytic Michael addition of aldehydes to maleimides, catalysts featuring 3,5-bis(trifluoromethyl)phenyl groups on a thiourea (B124793) backbone have shown enhanced performance. nih.govmdpi.com These electron-withdrawing trifluoromethyl groups can modulate the hydrogen-bonding acidity of the thiourea moiety, leading to stronger and more organized binding of the substrates in the transition state, thereby improving enantioselectivity. mdpi.com

Similarly, for the enantioselective alkylation of fluorine-containing aldehydes, chiral N,N-dialkylnorephedrines have been used as catalysts for the addition of dialkylzincs. lookchem.com The steric and electronic nature of the alkyl substituents on the nitrogen atom of the norephedrine (B3415761) catalyst significantly influences the enantioselectivity of the reaction. lookchem.com The combination of modular catalyst design with computational methods is a powerful approach to developing new and more effective catalysts for the synthesis of complex, stereochemically rich molecules. monash.edu

Catalytic Strategies Employing 2 Trifluoromethyl Propionaldehyde

Organocatalysis in Fluoroaldehyde Transformations

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metal catalysts. For fluoroaldehydes like 2-(trifluoromethyl)propionaldehyde, these methods are crucial for creating stereogenic centers with high precision.

Application of Proline-Derived and Secondary Amine Catalysts

L-proline and its derivatives are among the most successful organocatalysts, particularly in asymmetric aldol (B89426) reactions. wikipedia.orgmdpi.comtcichemicals.com They operate through an enamine-based mechanism, mimicking the function of Class I aldolase (B8822740) enzymes. sci-hub.ru The bifunctional nature of proline, containing both a secondary amine and a carboxylic acid, allows it to activate both the nucleophile (ketone) and the electrophile (aldehyde) within a structured transition state, leading to high stereocontrol. nih.gov

A significant application relevant to trifluoromethylated aldehydes is the direct asymmetric aldol reaction of trifluoroacetaldehyde (B10831) ethyl hemiacetal (a stable precursor of the highly reactive trifluoroacetaldehyde) with unmodified ketones. researchgate.net This reaction, catalyzed by L-proline, proceeds smoothly at room temperature to produce β-hydroxy-β-trifluoromethylated ketones with good to excellent diastereoselectivities and enantioselectivities. researchgate.net For instance, the reaction with cyclohexanone (B45756) yields the corresponding aldol product with 91% enantiomeric excess (ee) and a diastereomeric ratio (dr) of 98:2. researchgate.net

Another effective proline-derived organocatalyst is (S)-5-(pyrrolidin-2-yl)-1H-tetrazole. This catalyst has been successfully used in the asymmetric direct aldol reaction of trifluoroacetaldehyde ethyl hemiacetal with various aromatic methyl ketones. acs.org The reactions proceed in dichloroethane at 40 °C, producing (R)-4,4,4-trifluoro-1-aryl-3-hydroxy-1-butanones in high yields and with enantiomeric excesses reaching up to 90%. acs.org

Table 1: Proline-Derived Catalysis in Asymmetric Aldol Reactions of Trifluoroacetaldehyde Precursors

| Catalyst | Aldehyde Precursor | Ketone Nucleophile | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| L-Proline | Trifluoroacetaldehyde ethyl hemiacetal | Cyclohexanone | 89 | 98:2 | 91 | researchgate.net |

| L-Proline | Trifluoroacetaldehyde ethyl hemiacetal | Cyclopentanone | 81 | 97:3 | 88 | researchgate.net |

| L-Proline | Trifluoroacetaldehyde ethyl hemiacetal | Acetone | 62 | - | 60 | researchgate.net |

| (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | Trifluoroacetaldehyde ethyl hemiacetal | Acetophenone | 88 | - | 83 | acs.org |

| (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | Trifluoroacetaldehyde ethyl hemiacetal | 4'-Methoxyacetophenone | 95 | - | 90 | acs.org |

Squaramide-Catalysed Asymmetric Processes

Bifunctional squaramide catalysts, derived from cinchona alkaloids, have proven highly effective in a variety of asymmetric transformations. thieme-connect.de Their rigid structure and ability to act as hydrogen-bond donors allow for excellent stereochemical control by organizing the substrates in a well-defined chiral environment. thieme-connect.denih.gov While direct applications with this compound are not extensively documented, their utility is well-established in reactions involving trifluoromethyl-containing substrates, such as ketimines and enones.

For example, a quinine-squaramide catalyst has been used for the diastereo- and enantioselective Michael/aza-Henry [3+2] cycloaddition of a trifluoromethyl-substituted iminomalonate with nitroalkenes. rsc.org This reaction produces highly functionalized 5-trifluoromethyl and 3-nitro substituted pyrrolidines with excellent yields (up to 82%) and stereoselectivities (up to >20:1 dr, and 99% ee). rsc.org Similarly, cinchona alkaloid squaramides effectively catalyze the asymmetric Michael addition of α-aryl isocyanoacetates to β-trifluoromethylated enones, which can be prepared from trifluoromethylated aldehydes. acs.org This process yields adducts with adjacent chiral tertiary and quaternary carbon centers with high stereoselectivity (>20:1 dr, 96% ee). acs.org

Another key application is the aza-Friedel–Crafts reaction of cyclic trifluoromethyl ketimines with naphthols, catalyzed by a fluorenyl-substituted quinine-squaramide. acs.org This method provides access to chiral trifluoromethyl dihydroquinazolinones with yields and enantiomeric excesses up to 99%. acs.org These examples demonstrate the high potential of squaramide catalysts for asymmetric reactions involving derivatives of this compound, such as its corresponding imines or derived Michael acceptors.

Table 2: Squaramide-Catalyzed Asymmetric Reactions of Trifluoromethylated Substrates

| Reaction Type | CF3-Substrate | Catalyst Type | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| Michael/aza-Henry Cycloaddition | CF3-Iminomalonate | Quinine-Squaramide | up to 82 | >20:1 | up to 99 | rsc.org |

| Michael Addition | β-Trifluoromethylated Enone | Cinchona Alkaloid-Squaramide | 86 | >20:1 | 96 | acs.org |

| Aza-Friedel–Crafts Reaction | Cyclic CF3-Ketimine | Quinine-Squaramide | up to 99 | - | up to 99 | acs.org |

| Michael/Cyclization Cascade | β-CF3-β-disubstituted Nitroalkene | Chiral Squaramide | up to 81 | - | up to 89 | rsc.org |

Transition Metal-Catalyzed Reactions

Transition metals play a pivotal role in synthesizing and functionalizing organofluorine compounds. Catalysts based on palladium, rhodium, and cobalt are instrumental in processes like cross-coupling, carboamination, and hydroformylation, which can be applied to generate this compound or its derivatives.

Palladium-Catalyzed Processes: Cross-Coupling and Carboamination

Palladium-catalyzed reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. While the direct cross-coupling of a reactive aldehyde like this compound is challenging, palladium catalysis is crucial for synthesizing its precursors or engaging its derivatives in further transformations. For example, palladium-catalyzed cross-coupling reactions can be used to construct the carbon skeleton of a molecule which is then converted to the target aldehyde.

Palladium-catalyzed carboamination of alkenes is another powerful strategy. This reaction type involves the addition of a carbon and a nitrogen moiety across a double bond. For instance, enantioselective Pd-catalyzed alkene carboamination reactions between N-allylsulfamides and aryl bromides have been developed to synthesize chiral cyclic sulfamides with high enantiomeric ratios (up to 95:5 e.r.). nih.gov Such strategies could be envisioned for the synthesis of complex chiral amines derived from trifluoromethyl-containing alkenes.

Rhodium and Cobalt-Catalyzed Hydroformylation and Amidocarbonylation

Hydroformylation, the addition of a formyl group and a hydrogen atom across a double bond, is a direct industrial method for aldehyde synthesis. The synthesis of this compound and its isomer, 3,3,3-trifluorobutanal, is achieved through the hydroformylation of 3,3,3-trifluoropropene (B1201522). The regioselectivity of this reaction—determining the ratio of the branched (iso) to the linear (n) aldehyde—is remarkably dependent on the metal catalyst used. acs.org

Rhodium catalysts, particularly those modified with phosphine (B1218219) or phosphite (B83602) ligands, are highly active and selective for hydroformylation under mild conditions. scialert.net In the case of 3,3,3-trifluoropropene, rhodium catalysts, such as RhCl(CO)(PPh₃)₂, strongly favor the formation of the linear aldehyde, 3,3,3-trifluorobutanal. acs.org

In stark contrast, cobalt catalysts like Co₂(CO)₈ lead to a dramatic reversal in regioselectivity. Under cobalt catalysis, the hydroformylation of 3,3,3-trifluoropropene predominantly yields the branched isomer, this compound. acs.org This switch is attributed to the electronic effects of the highly electronegative trifluoromethyl group influencing the stability of the intermediate metal-alkyl species. ccspublishing.org.cn

Table 3: Regioselectivity in the Hydroformylation of 3,3,3-Trifluoropropene

| Catalyst | Predominant Product | Selectivity (iso:n ratio) | Reference |

|---|---|---|---|

| RhCl(CO)(PPh₃)₂ | 3,3,3-Trifluorobutanal (linear) | 1:10 | acs.org |

| Co₂(CO)₈ | This compound (branched) | >20:1 | acs.org |

Amidocarbonylation, a related process, introduces both an amide and a carbonyl group and can be catalyzed by rhodium complexes to produce N-acyl-α-amino acids, valuable precursors for many biologically active molecules. nih.gov

Biocatalysis in Fluoroorganic Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of complex chiral molecules. escholarship.orgescholarship.org Enzymes, particularly aldolases, have been successfully employed in the synthesis of chiral organofluorine compounds. nih.govnih.gov These enzymes catalyze stereoselective carbon-carbon bond formation under mild, aqueous conditions. scilit.com

Aldolases are categorized as Class I, which operate via an enamine intermediate with a catalytic lysine (B10760008) residue, and Class II, which utilize a divalent metal cofactor (typically Zn²⁺). sci-hub.ru Both classes have shown promise in handling fluorinated substrates. For instance, Type II pyruvate (B1213749) aldolases from the HpcH family can efficiently use fluoropyruvate as a nucleophilic substrate, adding it to a diverse range of aldehydes. escholarship.org These reactions proceed with high stereoselectivity, enabling the synthesis of various α-fluoro-β-hydroxy carboxyl derivatives. nih.gov

While direct enzymatic reactions using this compound as a substrate are an area of ongoing research, the established ability of aldolases to accept fluorinated nucleophiles and a wide variety of aldehyde electrophiles suggests significant potential. nih.gov For example, D-fructose-6-phosphate aldolase (FSA) and its engineered variants can catalyze aldol additions of simple ketones and aldehydes to hydroxyaldehydes, producing rare deoxysugars with high stereoselectivity. nih.gov This demonstrates the potential for using enzymes to perform aldol additions with or onto fluorinated aldehydes to create complex, stereochemically rich fluorinated molecules that are valuable in medicinal chemistry. nih.govacs.org

Development of Multicatalytic and Cooperative Catalysis Systems

Currently, there is a lack of specific research findings in the public domain detailing the application of this compound within multicatalytic and cooperative catalysis systems. While the fields of multicatalytic and cooperative catalysis are rapidly advancing, with numerous examples of their application in the synthesis of complex fluorinated molecules, published studies explicitly employing this compound as a substrate or key intermediate in these systems were not identified in the available literature.

The principles of cooperative catalysis, where two or more catalysts work in concert to facilitate a single transformation by activating both the nucleophile and the electrophile, have been successfully applied to reactions involving other aldehydes for the synthesis of trifluoromethylated compounds. ethz.chd-nb.infosci-hub.secardiff.ac.uk These strategies often involve the combination of organocatalysts with metal catalysts or photoredox catalysts to achieve high efficiency and selectivity. d-nb.infonih.gov

Similarly, multicatalytic processes, where multiple catalytic reactions occur sequentially in a one-pot fashion, represent a powerful tool for the efficient construction of complex molecules. researchgate.net Research in this area has explored the synthesis of various fluorinated heterocyclic and acyclic compounds. beilstein-journals.orgrsc.orgnih.gov

However, the specific reactivity and steric-electronic properties of this compound may present unique challenges and opportunities that have yet to be explored and documented in the context of these advanced catalytic strategies. Further research is required to develop and report on multicatalytic and cooperative systems that utilize this particular aldehyde.

Exploration of Derivatives and Analogues of 2 Trifluoromethyl Propionaldehyde

Structural Modifications and Comprehensive Analysis of Fluorine Substituent Effects

The introduction of fluorine and trifluoromethyl groups into molecular structures imparts significant changes in their properties. The high electronegativity of fluorine atoms can alter the acidity, dipole moment, polarity, and lipophilicity of a compound. rsc.org These modifications can also enhance metabolic and chemical stability due to the strength of the carbon-fluorine bond. rsc.org

The trifluoromethyl (CF3) group, in particular, is a powerful electron-withdrawing group that can influence the reactivity of nearby functional groups. mdpi.com For instance, the presence of a CF3 group can activate adjacent double bonds towards cycloaddition reactions. mdpi.com However, the addition of fluorine atoms can also introduce instability in certain contexts. For example, β-fluoro carbonyl compounds that have an acidic α-proton can be unstable and may eliminate hydrogen fluoride (B91410). nih.gov The stability of fluorinated methyl groups on a 1H-indole ring has been shown to increase in the order of CH2F < CHF2 << CF3. nih.gov

The effects of fluorine substitution are not limited to electronic properties. The size of the fluorine atom can lead to steric effects that influence reaction pathways and product distributions. In the fluorination of cyclic ketones, the approach of the fluorinating agent can be hindered by the existing molecular geometry, leading to selective fluorination at less sterically hindered positions. sapub.orgresearchgate.net

A deeper understanding of these substituent effects is crucial for the rational design of new molecules with desired properties. The following table summarizes some of the key effects of fluorine and trifluoromethyl substituents:

| Property | Effect of Fluorine/Trifluoromethyl Substitution |

| Acidity | Generally increases the acidity of nearby protons. |

| Lipophilicity | Can increase or decrease depending on the overall molecular structure. rsc.org |

| Metabolic Stability | Often enhanced due to the strength of the C-F bond. rsc.org |

| Reactivity | Can activate or deactivate functional groups towards specific reactions. mdpi.com |

| Conformation | Can influence the preferred three-dimensional arrangement of atoms. |

Synthesis and Reactivity Profiles of Fluorinated Carbinols and Related Structures

Fluorinated carbinols, which are alcohols containing one or more fluorine atoms, are valuable synthetic intermediates. A significant method for their synthesis involves the nucleophilic trifluoromethylation of carbonyl compounds. One successful approach utilizes the diastereoselective trifluoromethylation of prochiral carbonyl compounds with trifluoromethyl(trimethyl)silane. acs.org

Once synthesized, these diastereomerically pure trifluoromethylcarbinols can undergo further transformations. For example, deketalization and oxidative cleavage can lead to the formation of α-aryl-α-methoxy-α-trifluoromethyl ethanal and α-aryl-α-methoxycarboxylic acid, both of which are valuable enantiopure building blocks. acs.org The synthesis of certain carbinols containing perfluoroalkyl groups has also been reported. acs.org

The reactivity of fluorinated carbinols is influenced by the presence of the fluorine atoms. The electron-withdrawing nature of fluorine can make the hydroxyl group more acidic and can affect the reactivity of adjacent functional groups.

Characterization and Applications of Trifluoromethylated Ketones and Hydrazones

Trifluoromethylated ketones are a class of compounds that have garnered significant attention due to their unique properties and applications. A common route to these ketones is through the Claisen condensation, which can be used to synthesize novel trifluoroacetylated 1,3-diketones. sapub.orgresearchgate.net Another method involves the reaction of carboxylic acids to produce trifluoromethyl ketones. acs.org

A notable characteristic of some cyclic 2-trifluoroacetylated-1,3-diketones is their tendency to form hydrates. sapub.orgresearchgate.net Spectroscopic studies suggest that these compounds can exist in an equilibrium mixture favoring the diketo hydrate (B1144303) over the keto-enol hydrate. sapub.orgresearchgate.net

The synthesis of trifluoromethylated hydrazones is another area of active research. For instance, 3-trifluoromethyl-5-fluoro-pyrazoles can be synthesized from α-fluoronitroalkenes and trifluoromethylated hydrazonoyl chloride through a base-promoted [3 + 2] cycloaddition. rsc.org This reaction provides an efficient way to introduce both a fluorine atom and a trifluoromethyl group into a pyrazole (B372694) core. rsc.org

The applications of these compounds are diverse. For example, some α-alkoxy-α-trifluoromethyl carboxamides have been reported as antidiabetic products. acs.org

Design and Synthesis of Extended Conjugated Systems and Styrene Derivatives

The development of extended conjugated systems containing trifluoromethyl groups is an area of interest for materials science. α-Trifluoromethylstyrene derivatives are versatile building blocks for the synthesis of more complex fluorine-containing compounds, including heterocycles. rsc.org For instance, 3-(trifluoromethyl)indoles can be synthesized via a microwave-assisted oxidative cyclization of o-sulfonamido-α-(trifluoromethyl)styrenes. rsc.org

Palladium-catalyzed reactions have also been employed to construct such systems. For example, palladium-catalyzed trimethylenemethane cycloadditions with α-trifluoromethyl-styrenes can lead to the formation of exomethylene cyclopentanes bearing a quaternary center substituted by a trifluoromethyl group. mdpi.com

The synthesis of trifluoromethylated benzene (B151609) derivatives has been achieved through an iron-promoted electrophilic annulation of trifluoromethyl-containing aryl enynes with disulfides or diselenides. mdpi.com This reaction yields polysubstituted naphthalenes with high selectivity. mdpi.com

Investigations into Fluoro-Alkyl Phenothiazine (B1677639) Analogs

Phenothiazines are a class of compounds with known antipsychotic activity. acs.org The introduction of fluorine-containing substituents, such as the trifluoromethyl group, into the phenothiazine scaffold is a strategy to modulate their biological activity. acs.org

The synthesis of these analogs typically begins with a suitable phenothiazine precursor. acs.org Acyl chlorides can be combined with the phenothiazine, and the resulting intermediate is then reacted with an appropriate alkylamine or arylamine to yield the desired derivative. acs.org For example, instead of the piperazine (B1678402) ring found in some known phenothiazines, aliphatic or aromatic ring systems with –F, –Cl, and –CF3 substituents have been incorporated. acs.org

The characterization of these novel phenothiazine derivatives often involves instrumental analysis techniques such as NMR spectroscopy. For instance, carbon-fluorine couplings can be observed in the 13C NMR spectra of these compounds. acs.org These new derivatives are then screened for various biological activities, including cytotoxic and cholinesterase modulatory effects. acs.org

Synthesis and Reactivity of Other Trifluoromethyl-Containing Building Blocks

The versatility of the trifluoromethyl group has led to the development of a wide range of trifluoromethyl-containing building blocks beyond those directly derived from 2-(trifluoromethyl)propionaldehyde. These building blocks are instrumental in the synthesis of a vast array of organofluorine compounds. mdpi.com

One such class of building blocks is β-CF3-1,3-enynes. These compounds exhibit distinct reactivity due to the strong electron-withdrawing effect of the CF3 group on the C–C double bond. mdpi.com They serve as precursors for various value-added trifluoromethylated compounds, including O-, N-, and S-heterocycles, carbocycles, and fused polycycles. mdpi.com

Another important strategy involves the trifluoromethoxylation of pyridines and pyrimidines. nih.govrsc.org This provides access to trifluoromethoxylated pyridines and pyrimidines, which are valuable scaffolds for the development of new drugs and agrochemicals. nih.govrsc.org

The development of new synthetic methodologies continues to expand the toolbox for introducing trifluoromethyl groups into organic molecules. For example, a palladium-catalyzed carbonylative cyclization reaction has been developed for the synthesis of 2-(trifluoromethyl)quinazolin-4(3H)-ones. rsc.org

Emerging Methodologies and Future Research Trajectories for 2 Trifluoromethyl Propionaldehyde

Green Chemistry Approaches in Fluoroaldehyde Synthesis

In response to the growing need for environmentally responsible chemical manufacturing, green chemistry principles are increasingly being integrated into the synthesis of fluoroaldehydes. nih.govcas.cn These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

A significant stride in green synthesis is the move away from volatile organic solvents, which are often toxic and difficult to dispose of. Research has demonstrated the viability of solvent-free or aqueous media for key synthetic steps in producing fluorinated compounds.

One novel approach describes a solvent- and catalyst-free method for synthesizing gem-difluorinated derivatives using nucleophilic difluoroenoxysilanes. mdpi.com This reaction proceeds efficiently at room temperature, driven by direct hydrogen-bond interactions between the reactants, and often requires no column chromatography for purification. mdpi.com Similarly, the oxidation of primary alcohols to aldehydes, a fundamental transformation, can be achieved with high efficiency in the absence of solvents using gold-palladium nanoparticles supported on titanium dioxide (Au-Pd/TiO2) as a catalyst. nih.gov Other protocols leverage the unique properties of water, using its capacity for hydrogen-bonding and phase-separation to drive reactions for synthesizing fluorinated structures like 3-difluoroalkyl phthalides without organic solvents. nih.gov

Table 1: Comparison of Solvent-Free Synthetic Methods for Fluorinated Aldehydes and Related Compounds

| Method/Catalyst | Substrate(s) | Conditions | Key Advantage | Source(s) |

|---|---|---|---|---|

| None (H-bond driven) | Difluoroenoxysilane, Arylglyoxal | Neat, Room Temp. | Environmentally friendly; no catalyst or solvent; simple work-up. | mdpi.com |

| Au-Pd/TiO2 | Primary Alcohols | Solvent-free, O2 | High turnover frequencies for aldehyde synthesis. | nih.gov |

| None (Aqueous media) | Difluoroenoxysilane, 2-formylbenzoic acid | Water | Leverages dual hydrogen-bonding and phase-separation properties of water. | nih.gov |

| Palladium(II) chloride | Phenylpropenes | Neat, 40°C | Selective isomerization without the need for a solvent. | nih.gov |

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering dramatically reduced reaction times, improved yields, and enhanced energy efficiency compared to conventional heating methods. nih.govmdpi.com The heating effect in microwave chemistry is primarily due to dielectric polarization, where molecules with a dipole moment align with the applied electric field, generating heat rapidly and uniformly throughout the reaction mixture. mdpi.org

This technology has been successfully applied to the synthesis of fluoroaldehydes. A notable example is the preparation of trifluoroacetaldehyde (B10831) (fluoral) from its commercially available ethylhemiacetal precursor. nih.gov Microwave irradiation provides a rapid, convenient, and reproducible method to generate the highly reactive fluoral, which is a critical building block for various trifluoromethylated compounds. nih.gov Beyond direct synthesis, microwave irradiation facilitates the rapid parallel synthesis of large combinatorial libraries, which is crucial in drug discovery. mdpi.org It can drive reactions that are sluggish at room temperature to completion in minutes, showcasing its potential to accelerate the development of new chemical entities. mdpi.orgnih.gov

Table 2: Efficiency of Microwave-Assisted Synthesis in Fluorinated Compound Preparation

| Reaction Type | Conventional Method Time | Microwave Method Time | Key Advantage | Source(s) |

|---|---|---|---|---|

| COF Synthesis | Days | Hours/Minutes | Maintains crystallinity with drastically reduced synthesis time. | mdpi.comrsc.org |

| Quinoline-fused benzodiazepines | N/A (62-65% yield) | N/A (92-97% yield) | Significantly improved yields. | nih.gov |

| Generation of Trifluoroacetaldehyde | High temp, vapor phase | Minutes | Rapid, convenient, and easy to handle. | nih.gov |

| Ag2CO3-mediated cyclization | N/A | 20-30 minutes | Good yields and short reaction times. | nih.gov |

Sustainable and Environmentally Benign Fluorination Protocols

The incorporation of fluorine atoms into organic molecules traditionally relies on harsh and hazardous reagents like hydrofluoric acid. numberanalytics.com Modern research focuses on developing safer, more sustainable fluorination protocols. These new methods often operate under milder conditions and utilize less toxic reagents, aligning with the principles of green chemistry. numberanalytics.comorganic-chemistry.org

Key advancements include the use of electrophilic fluorinating reagents like Selectfluor in aqueous micellar systems, which avoids organic solvents and can be promoted by inexpensive surfactants. organic-chemistry.org Metal-free catalytic systems are also being developed for reactions like the oxyfluorination of olefins, providing an environmentally benign pathway to α-fluoroketones, which are structurally related to fluoroaldehydes. organic-chemistry.org The future of sustainable fluorination points towards the broader adoption of reagents like fluorinated ionic liquids and electrochemical methods, which reduce both toxicity and waste. numberanalytics.com

Chemoenzymatic and Biocatalytic Advances in Fluoroaldehyde Synthesis

The synergy between chemical synthesis and biocatalysis offers a powerful platform for producing complex chiral molecules like fluorinated aldehydes with high precision. nih.govmdpi.com Enzymes operate under mild conditions (pH, temperature) and exhibit remarkable stereo- and regioselectivity, which is often difficult to achieve with traditional chemical catalysts.

A significant breakthrough is the use of aldolases, such as the type II pyruvate (B1213749) aldolase (B8822740) HpcH, to catalyze the addition of β-fluoro-α-ketoacids to a variety of aldehydes. nih.gov This biocatalytic aldol (B89426) reaction provides an atom-economical route to enantiopure secondary and tertiary fluorides, which are valuable building blocks for drug development. nih.gov Furthermore, researchers have developed multienzyme cascade systems for biocatalytic fluoroalkylation. sioc.ac.cn By engineering a human methionine adenosyltransferase, fluorinated S-adenosyl-l-methionine (SAM) cofactors can be generated and used by SAM-dependent methyltransferases to attach fluoroalkyl groups to target molecules, including complex drugs. sioc.ac.cn These chemoenzymatic strategies not only enhance sustainability but also open doors to novel fluorinated chemical structures that were previously inaccessible. nih.govsioc.ac.cn

Integration of Photoredox Catalysis in C-F Bond Formation and Functionalization

Visible-light photoredox catalysis has revolutionized organic synthesis over the past decade by enabling reactions under exceptionally mild conditions. mdpi.comprinceton.edu This strategy uses light to excite a photocatalyst, which can then initiate radical-based transformations that are complementary to traditional two-electron pathways.

This technology has been successfully applied to the challenging chemistry of carbon-fluorine (C-F) bonds. Researchers have developed the first photoredox catalytic method for the direct formation of C-F bonds. nih.govresearchgate.net The process involves a single-electron transfer from an excited ruthenium complex to an electrophilic fluorine source (Selectfluor), providing a practical improvement over older UV-mediated methods. nih.govresearchgate.net

Conversely, photoredox catalysis can also be used for C-F bond cleavage and functionalization, allowing for the synthesis of valuable partially fluorinated products. mdpi.com A powerful application is the enantioselective α-trifluoromethylation of aldehydes, achieved by merging photoredox catalysis with organocatalysis. princeton.edu In this dual catalytic system, an iridium photocatalyst generates a trifluoromethyl radical from CF3I, which is then added to an enamine intermediate formed from the parent aldehyde and an organocatalyst. This process yields optically enriched α-trifluoromethyl aldehydes, which are crucial synthons for medicinal chemistry. princeton.edu

Table 3: Overview of Photoredox Catalysis in Fluoroaldehyde-Related Synthesis

| Catalyst System | Transformation | Substrate(s) | Key Outcome | Source(s) |